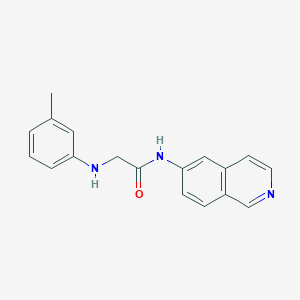
N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features an isoquinoline ring and a tolyl group, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride.
Acylation Reaction: The isoquinoline derivative is then acylated with an appropriate acyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the isoquinoline ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the tolyl group could yield m-toluic acid, while reduction of the isoquinoline ring could produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The isoquinoline ring and tolyl group could play crucial roles in binding to the target site and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N-(Isoquinolin-6-yl)-2-(phenylamino)acetamide: Lacks the methyl group on the aromatic ring.
N-(Isoquinolin-6-yl)-2-(naphthylamino)acetamide: Contains a naphthyl group instead of a tolyl group.
Uniqueness
N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The combination of the isoquinoline ring and the m-tolylamino group may confer distinct properties compared to its analogs.
Properties
CAS No. |
920513-55-9 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-3-2-4-16(9-13)20-12-18(22)21-17-6-5-15-11-19-8-7-14(15)10-17/h2-11,20H,12H2,1H3,(H,21,22) |
InChI Key |
UVAFOISMNCQCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
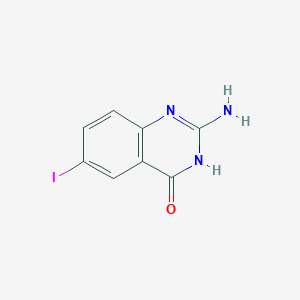
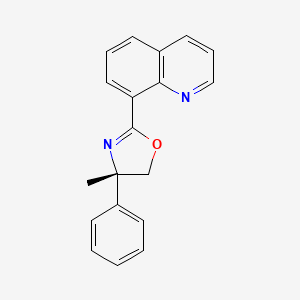
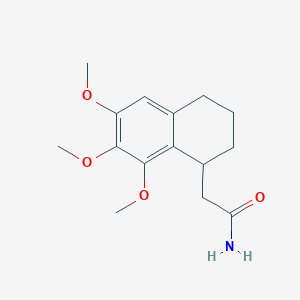
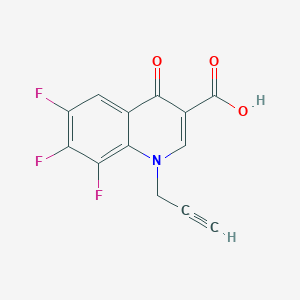


![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)
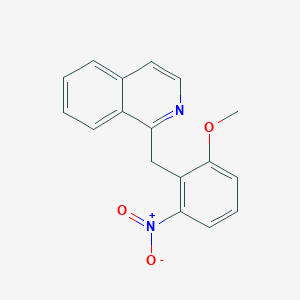
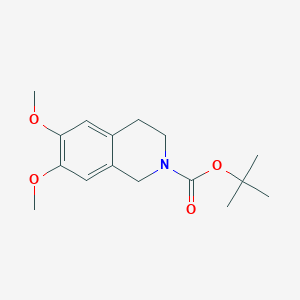
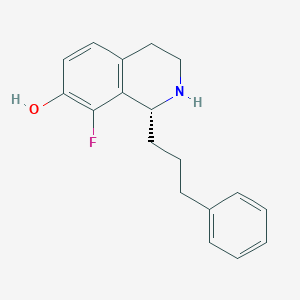

![Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841272.png)
